molecular formula C13H15BrN2S B7934806 CID 626490

CID 626490

Cat. No. B7934806
M. Wt: 311.24 g/mol
InChI Key: XIFWGXVLXMTXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 626490 is a useful research compound. Its molecular formula is C13H15BrN2S and its molecular weight is 311.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 626490 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 626490 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 626490 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a coupling agent to yield the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, base, 2-(2-methoxyphenyl)acetic acid, coupling agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound., Step 2: The intermediate compound is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a coupling agent to yield the final product.

properties

IUPAC Name

1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFWGXVLXMTXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1C2=CC=C(C=C2)Br)S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(N=C(N1C2=CC=C(C=C2)Br)S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 626490

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